

"Pentaerythryl tetrabromide chemical properties and structure"

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Compound of Interest

Compound Name: *Pentaerythryl tetrabromide*

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Pentaerythryl Tetrabromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to **pentaerythryl tetrabromide**. This document is intended to serve as a comprehensive resource for professionals in research, chemical synthesis, and materials science.

Core Chemical Properties and Structure

Pentaerythryl tetrabromide, also known by its synonym tetrakis(bromomethyl)methane, is a brominated derivative of pentaerythritol.^[1] It is a versatile chemical intermediate used in a variety of synthetic applications.^[2] Its chemical structure consists of a central quaternary carbon atom bonded to four bromomethyl groups.

Chemical Structure

The molecular formula for **pentaerythryl tetrabromide** is $C_5H_8Br_4$.^{[1][3]}

Diagram 1: Chemical Structure of **Pentaerythryl Tetrabromide**

Physicochemical Data

The following table summarizes the key quantitative properties of **pentaerythrityl tetrabromide**.

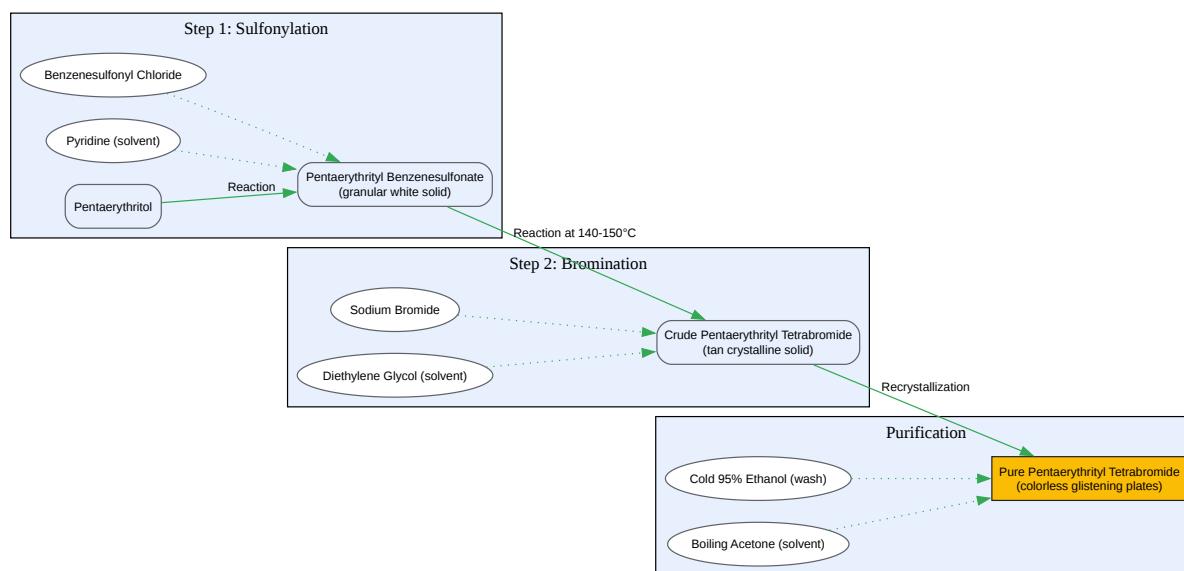
Property	Value
Molecular Weight	387.73 g/mol [1][2][4]
Appearance	White to almost white crystalline powder[2][3]
Melting Point	158-160 °C[2][4][5][6]
Boiling Point	305-306 °C[4][5][6]
Density	2.596 g/mL at 25 °C[4][5][6]
Solubility	Insoluble in water[5]
Flash Point	152.5 °C[5]
Vapor Pressure	0.00976 mmHg at 25 °C[5]
Refractive Index	1.6208 (estimate)[5]
CAS Number	3229-00-3[1][2][3][5][6][7]
EINECS Number	221-764-3[4][8]

Experimental Protocols

Synthesis of Pentaerythrityl Tetrabromide

A common method for the synthesis of **pentaerythrityl tetrabromide** involves a two-step process starting from pentaerythritol. The first step is the formation of a sulfonate ester intermediate, followed by a nucleophilic substitution with bromide.

Diagram 2: Synthetic Workflow for **Pentaerythrityl Tetrabromide**



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Detailed Methodology:

This protocol is adapted from a procedure published in *Organic Syntheses*.^[9]

Step 1: Preparation of Pentaerythryl Benzenesulfonate

- In a 5-liter three-necked round-bottomed flask equipped with a powerful mechanical stirrer, a thermometer, and a 1-liter dropping funnel, place 130 g (0.96 mole) of technical grade

pentaerythritol and 650 ml of pyridine.[9]

- Start the stirrer and add 750 g (4.24 moles) of benzenesulfonyl chloride dropwise to the suspension at a rate that maintains the reaction temperature between 30-35°C. This addition typically takes about 2 hours.[9]
- After the addition is complete, stir the resulting slurry at 40°C for 1 hour.[9]
- Slowly add the slurry to a vigorously stirred solution of 800 ml of concentrated hydrochloric acid in 1 liter of water and 2 liters of methanol.[9]
- Cool the resulting suspension of granular white pentaerythrityl benzenesulfonate with 500 g of ice, filter with suction, and wash with 5 liters of water, followed by 1 liter of cold methanol in two portions.[9]

Step 2: Synthesis of **Pentaerythrityl Tetrabromide**

- Add the crude, slightly wet pentaerythrityl benzenesulfonate to 1 liter of diethylene glycol in a 4-liter Erlenmeyer flask equipped with a Hershberg stirrer.[9]
- Add 600 g (5.8 moles) of sodium bromide to the mixture.[9]
- Heat the mixture in an oil bath at 140–150°C with slow stirring (60–120 rpm) overnight.[9]
- Allow the resulting orange mixture to cool to approximately 90°C, then rapidly add 2 liters of ice water with stirring.[9]
- Finally, cool the mixture to 10°C by the direct addition of ice.[9]
- Filter the precipitate with suction, wash with 2 liters of water, and press dry. The yield is a crude tan crystalline solid.[9]

Purification

- Dissolve the crude solid in 2 liters of boiling acetone and filter by gravity through a steam-heated funnel.[9]

- Upon cooling, the solution will deposit colorless, glistening plates of **pentaerythrityl tetrabromide**.^[9]
- Filter the crystals with suction and wash with 100 ml of cold 95% ethanol.^[9]
- Further concentration and cooling of the mother liquor can yield additional product.^[9]

Analytical Characterization

The purity and identity of the synthesized **pentaerythrityl tetrabromide** can be confirmed using various analytical techniques.

Gas Chromatography (GC)

Purity is often reported as >98.0% (GC).^[3] While a specific detailed protocol for **pentaerythrityl tetrabromide** is not provided in the search results, a general approach for a related compound, pentaerythrityl tetrastearate, suggests that a non-polar column such as an HP-5ms could be used with a temperature program ramping up to around 320°C.^[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a key method for structural confirmation. The ¹H NMR spectrum of **pentaerythrityl tetrabromide** is expected to show a singlet for the eight equivalent protons of the four -CH₂Br groups.^[11]

Applications in Research and Development

Pentaerythrityl tetrabromide serves as a crucial building block in organic synthesis. Its primary applications include:

- Flame Retardants: Its high bromine content makes it a valuable component in the formulation of flame retardants.^[2]
- Organic Synthesis Intermediate: The four reactive bromine atoms can be readily substituted, making it a versatile starting material for the synthesis of more complex molecules.^[2] It is used as a flexible organic linker to construct three-dimensional molecular frameworks like dendrimers and metal-organic frameworks (MOFs).^{[5][6]}

- Synthesis of Spiro Compounds: It is used as a starting material in the synthesis of spiropentane.[5][6]
- Pharmaceutical and Materials Science: Its unique structure makes it a valuable component in the development of new medications and advanced materials.[5]

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